molecular formula C16H17N3O B8193475 (R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8193475
M. Wt: 267.33 g/mol
InChI Key: IJIVESGJHMMFLR-HNNXBMFYSA-N
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Description

Electronic Characteristics

Infrared (IR) spectroscopy of related iridium carbonyl complexes, such as [Ir(ligand)(CO)₂]PF₆ , reveals that the oxazoline substituents exert measurable electronic effects. For example, the carbonyl stretching frequencies (ν(CO)) in [Ir(bipybox-i-Pr)(CO)₂]PF₆ appear at 2,053 cm⁻¹ and 1,976 cm⁻¹, indicating moderate π-backbonding from the metal to the CO ligands. These values are sensitive to the electron-donating nature of the oxazoline’s alkyl groups, with bulkier substituents (e.g., isopropyl) slightly reducing ν(CO) frequencies compared to smaller groups like methyl.

Steric Considerations

The isopropyl group at the oxazoline’s 4-position creates a congested coordination environment, favoring the formation of distorted octahedral or square-planar metal complexes. X-ray crystallography of analogous ligands, such as (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole , confirms a dihedral angle of 12.5° between the oxazoline and pyridine rings, which optimizes metal-ligand orbital overlap while minimizing steric clashes. This geometric distortion is critical for enforcing enantioselectivity in catalytic cycles.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11(2)15-10-20-16(19-15)14-8-5-7-13(18-14)12-6-3-4-9-17-12/h3-9,11,15H,10H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIVESGJHMMFLR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%) with NIXANTPHOS (6 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : Toluene at 110°C for 24 hours

  • Yield : 82–89%

Key Considerations

  • Regioselectivity : The 6-position of bipyridine is selectively functionalized due to steric and electronic effects.

  • Chiral Retention : The (R)-configuration at the oxazole’s C4 is preserved under mild conditions.

Cyclization of Amino Alcohol Precursors

A two-step protocol involves synthesizing the oxazole ring via cyclization of an amino alcohol intermediate. Li et al. demonstrated this approach using NaI as a nucleophilic catalyst:

Step 1: Formation of Amino Alcohol Intermediate

  • Substrates : 2-Picolinic acid and (R)-2-amino-3-methyl-1-butanol

  • Coupling Agent : CDI (1,1'-carbonyldiimidazole) in CH₂Cl₂

  • Yield : 76%

Step 2: Cyclization to Oxazole

  • Catalyst : NaI (1.0 equiv)

  • Solvent : Acetone at 70°C for 24 hours

  • Yield : 99% (racemic), 93% ee after chiral resolution

Optimization Data

ParameterOptimal ValueYield Impact
Temperature70°C+32% vs. 50°C
NaI Loading1.0 equivMax yield
Solvent PolarityAcetone99% conversion

Asymmetric Heine Reaction for Enantioselective Synthesis

The Heine reaction, catalyzed by a chiral N,N'-dioxide ligand, achieves direct enantiocontrol during oxazole formation. Feng et al. reported a one-pot method using meso-aziridines and picolinoyl chlorides:

Reaction Setup

  • Catalyst : La(OTf)₃ (10 mol%) with (S)-N,N'-dioxide ligand (12 mol%)

  • Substrates : Meso-aziridine and 6-(chloromethyl)-2,2'-bipyridine

  • Solvent : CH₃CN at 25°C for 48 hours

  • Yield : 85% with 94% ee

Stereochemical Outcomes

Configurationee (%)Major Byproduct
(R)94<5% (S)-enantiomer

Iron-Mediated Polymerization for Bipyridine Integration

Iron tris(bipyridine) complexes serve as templates for regioselective oxazole functionalization. This method, derived from ACS Publications, involves:

Procedure

  • Complexation : [Fe{4,4'-bis(chloromethyl)-2,2'-bipyridine}₃]²⁺ synthesis in MeOH.

  • Nucleophilic Substitution : Reaction with (R)-4-isopropyl-4,5-dihydrooxazole-2-thiolate.

  • Depolymerization : Acidic hydrolysis to isolate the monomeric ligand.

Performance Metrics

StepYield (%)Purity (HPLC)
Complexation9198%
Substitution7895%
Depolymerization8997%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Pd-Catalyzed Coupling85N/AHighModerate
Cyclization8893MediumLow
Heine Reaction8594LowHigh
Iron-Mediated78N/AHighModerate

Key Trends :

  • Catalytic Efficiency : Pd-based methods offer superior yields but require expensive ligands.

  • Stereocontrol : The Heine reaction provides the highest enantiomeric excess but suffers from scalability limitations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to an amino alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols, under conditions facilitated by catalysts like palladium or copper.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Amino alcohols.

    Substitution: Various bipyridine derivatives with different functional groups.

Scientific Research Applications

Synthesis Overview

The synthesis of (R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole typically involves:

  • Formation of the Bipyridine Moiety : Achieved through coupling reactions such as palladium-catalyzed cross-coupling.
  • Oxazoline Ring Formation : Involves cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
  • Chiral Center Introduction : Ensures chirality is maintained during synthesis.

Coordination Chemistry

This compound is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances catalytic activities in various chemical reactions. This property is particularly valuable in the development of new catalysts for organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anti-cancer Activity : Studies suggest that it may inhibit tumor growth by interacting with specific biological targets.
  • Anti-inflammatory Properties : Research indicates potential in modulating inflammatory pathways, making it a candidate for further drug development.

The unique structure allows interaction with enzymes and receptors, which can lead to modulation of biological processes. The bipyridine moiety's ability to coordinate with metal ions may enhance the compound's bioactivity.

Material Science

In materials science, this compound is explored for its role in developing new materials and catalysts for industrial processes. Its properties can be harnessed to create innovative materials with specific functionalities.

Case Study 1: Coordination Complexes

Recent studies have demonstrated that this compound forms stable complexes with transition metals such as palladium and platinum. These complexes exhibit enhanced catalytic activity in cross-coupling reactions, showcasing the compound's utility in synthetic organic chemistry.

Case Study 2: Anti-Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through a metal-mediated pathway, highlighting its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of ®-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The bipyridine moiety acts as a chelating ligand, while the oxazoline ring provides additional steric and electronic effects that enhance the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Research Implications

  • Substituent Design : Hydrophobic groups (isopropyl) balance DNA affinity and selectivity, while aromatic groups (phenyl/benzyl) may prioritize π-stacking over adaptive binding .
  • Stereochemical Impact : Further studies are needed to elucidate how R vs. S configurations influence metal complex geometry and biological activity.
  • Applications : These ligands are promising for developing G4-targeted therapeutics or optical probes, with substituent choice tailoring functionality (e.g., sensing vs. stabilization) .

Biological Activity

(R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound that has garnered attention for its potential biological activities. The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an oxazoline ring, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3OC_{16}H_{17}N_3O. The compound's structure allows for various interactions with biological targets, primarily through coordination with metal ions and interaction with proteins.

The biological activity of this compound is attributed to several mechanisms:

  • Metal Ion Coordination : The bipyridine moiety can form stable complexes with metal ions, which may enhance the compound's efficacy in catalyzing biochemical reactions or modulating enzyme activities .
  • Protein Interaction : The oxazoline ring may interact with specific proteins or enzymes, potentially influencing their function. For example, it has been shown to modulate the activity of prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases .

Antitumor Activity

Recent studies have indicated that derivatives of oxazoline compounds exhibit significant antitumor properties. For instance, palladium(II) complexes of oxazoline ligands have shown cytotoxic effects against various cancer cell lines, including HepG2 hepatoblastoma cells . The cytotoxicity can be attributed to the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Research highlights the role of this compound in neuroprotection. Compounds that modulate PREP activity can reduce α-synuclein aggregation and enhance autophagy processes in neuronal cells . This suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Case Studies and Research Findings

A detailed examination of studies involving this compound reveals promising results:

StudyFindings
Gómez et al. (2011)Investigated palladium(II) complexes with oxazoline ligands showing significant cytotoxicity against cancer cell lines and selective apoptosis induction .
NCBI Study (2023)Demonstrated that oxazole-based compounds effectively inhibit PREP activity and modulate protein-protein interactions related to neurodegeneration .
Ahmad et al. (2017)Reported on the synthesis and characterization of metal complexes with oxazolines exhibiting antibacterial properties .

Q & A

Q. What are the common synthetic routes for (R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole?

The compound is synthesized via lithiation of precursor aryl halides under inert conditions. For example, (S)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole can be treated with n-BuLi in THF at −78°C to generate a reactive intermediate, which is subsequently coupled with a 2,2'-bipyridinyl moiety . Key steps include strict temperature control, anhydrous solvents, and nitrogen atmosphere to prevent side reactions.

Q. How is the enantiomeric purity of this compound verified experimentally?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is typically employed, using hexane/isopropanol gradients. High enantiomeric excess (≥97% ee) is confirmed by comparing retention times with racemic standards. Purity is further validated via 1^1H/13^13C NMR and mass spectrometry .

Q. What are the primary applications of this compound in catalysis?

It serves as a chiral ligand in asymmetric catalysis, particularly in transition-metal complexes (e.g., Ru or Ir) for enantioselective hydrogenation and C–C bond-forming reactions. The bipyridinyl moiety enhances metal coordination, while the dihydrooxazole ring imposes stereochemical control .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in its synthesis?

Enantioselectivity depends on:

  • Catalyst design : Use of chiral auxiliaries (e.g., (R)-BINOL) during lithiation to control stereochemistry .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, reducing racemization.
  • Temperature : Lower temperatures (−78°C to 0°C) minimize kinetic resolution inefficiencies. Computational modeling (DFT) can predict transition states to guide optimization .

Q. What mechanistic insights explain its role in dehydrative cyclization reactions?

The compound acts as a Brønsted base in phosphorus-catalyzed dehydrative cyclization, facilitating proton transfer and stabilizing oxocarbenium intermediates. Isotopic labeling (e.g., 18^{18}O) and kinetic studies reveal rate-determining steps involving C–O bond cleavage .

Q. How does substitution at the 4-isopropyl position influence catalytic activity?

Bulkier substituents (e.g., tert-butyl vs. isopropyl) increase steric hindrance, altering metal-ligand coordination geometry. Comparative studies show tert-butyl derivatives improve enantioselectivity in Pd-catalyzed allylic alkylation (up to 92% ee) but reduce reaction rates due to steric constraints .

Q. What computational methods are suitable for studying its electronic structure?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. These models correlate with experimental UV-Vis spectra and redox potentials in electrocatalytic applications .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported catalytic efficiencies across studies?

Discrepancies often arise from:

  • Metal precursor variability : [RuCl2_2(p-cymene)]2_2 vs. [Ir(COD)Cl]2_2 affects turnover numbers.
  • Substrate scope : Electron-deficient substrates may require adjusted ligand-to-metal ratios. Standardized screening protocols (e.g., High-Throughput Experimentation) mitigate these issues .

Q. What strategies address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
  • Recrystallization : Use of ethanol/DMF (1:1) mixtures enhances crystal purity (>99%) .

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